2-({[2-(Morpholin-4-yl)pyridin-4-yl]methyl}amino)pyridine-3-carbonitrile
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Overview
Description
2-({[2-(Morpholin-4-yl)pyridin-4-yl]methyl}amino)pyridine-3-carbonitrile is an organic compound belonging to the pyridine family. This compound has garnered significant interest due to its potential applications in various fields, including medicine, chemistry, and industry. It is known for its unique structure, which includes a morpholine ring and a pyridine ring, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(Morpholin-4-yl)pyridin-4-yl]methyl}amino)pyridine-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 2-chloropyridine-3-carbonitrile with 2-(morpholin-4-yl)pyridine-4-methanamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(Morpholin-4-yl)pyridin-4-yl]methyl}amino)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-({[2-(Morpholin-4-yl)pyridin-4-yl]methyl}amino)pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antithrombotic activity and potential therapeutic applications in treating thrombotic diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[2-(Morpholin-4-yl)pyridin-4-yl]methyl}amino)pyridine-3-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can lead to various biological effects. The compound’s structure allows it to bind to enzyme active sites, blocking their activity and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
- 4-(Morpholin-4-yl)pyridine-3-carbonitrile
Uniqueness
2-({[2-(Morpholin-4-yl)pyridin-4-yl]methyl}amino)pyridine-3-carbonitrile is unique due to its dual ring structure, which provides a distinct set of chemical properties and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[(2-morpholin-4-ylpyridin-4-yl)methylamino]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c17-11-14-2-1-4-19-16(14)20-12-13-3-5-18-15(10-13)21-6-8-22-9-7-21/h1-5,10H,6-9,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLXLBGXTYFHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)CNC3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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